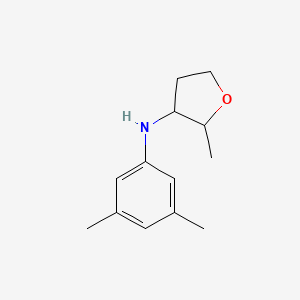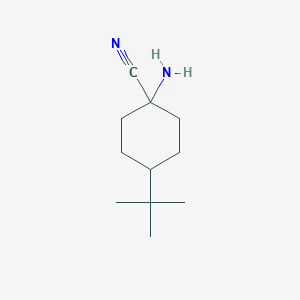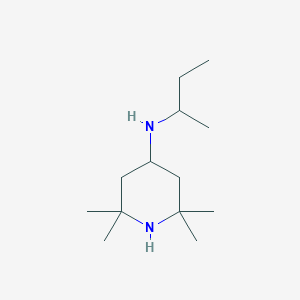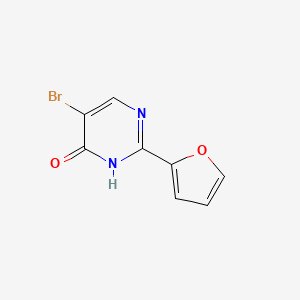
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to a pyridine ring with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid typically involves the formation of the thiophene ring followed by its fusion with the pyridine ring. One common method involves the use of a Diels-Alder reaction between a thiophene derivative and a pyridine derivative . The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Scientific Research Applications
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
Pyridine-3-carboxylic acid: A pyridine derivative with a carboxylic acid group.
5-Methylthiophene-2-carboxylic acid: A methyl-substituted thiophene derivative.
Uniqueness
6-(5-Methylthiophen-2-YL)pyridine-3-carboxylic acid is unique due to the combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-(5-methylthiophen-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-2-5-10(15-7)9-4-3-8(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
FIUDUFBBDQVSPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B13277412.png)
![5,7-Dimethyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13277415.png)


![2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13277422.png)

![[1,1'-Biphenyl]-3-carboxaldehyde,5-methoxy](/img/structure/B13277430.png)



![4-Chloro-2-(oxolan-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13277461.png)
amine](/img/structure/B13277462.png)

